5-Bromo-3-methoxypyridazine
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Overview
Description
5-Bromo-3-methoxypyridazine: is a heterocyclic organic compound with the molecular formula C5H5BrN2O . It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom at position 5 and a methoxy group at position 3 makes this compound unique and of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methoxypyridazine typically involves the bromination of 3-methoxypyridazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-methoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as ethanol or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed:
- Substituted pyridazines with various functional groups.
- Biaryl compounds through coupling reactions.
- Oxidized or reduced derivatives of the original compound .
Scientific Research Applications
Chemistry: 5-Bromo-3-methoxypyridazine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties .
Industry: The compound is used in the development of agrochemicals and dyes. Its derivatives can act as intermediates in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxypyridazine and its derivatives depends on their specific applications. For instance, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with essential enzymes or cellular processes. In medicinal applications, it may target specific proteins or pathways involved in disease progression .
Comparison with Similar Compounds
3-Methoxypyridazine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-methoxypyridazine: Similar structure but with the methoxy group at a different position, leading to different reactivity and applications.
Uniqueness: 5-Bromo-3-methoxypyridazine is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct reactivity and potential for diverse applications in synthesis and industry .
Properties
Molecular Formula |
C5H5BrN2O |
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Molecular Weight |
189.01 g/mol |
IUPAC Name |
5-bromo-3-methoxypyridazine |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-2-4(6)3-7-8-5/h2-3H,1H3 |
InChI Key |
PAQSFJSRBJKTFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=CC(=C1)Br |
Origin of Product |
United States |
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